Lithium;1-(1H-1,2,4-triazol-5-yl)cyclopropane-1-carboxylate
Description
Lithium;1-(1H-1,2,4-triazol-5-yl)cyclopropane-1-carboxylate is a lithium salt featuring a cyclopropane ring fused to a 1,2,4-triazole moiety and a carboxylate group. The lithium counterion likely improves aqueous solubility, making it advantageous for pharmaceutical or material science applications. This compound is commercially available through global suppliers such as Jinan Finer Chemical Co., Ltd. (China), FITZ CHEM (USA), and SOCACHIM (Belgium), indicating its industrial relevance .
Properties
IUPAC Name |
lithium;1-(1H-1,2,4-triazol-5-yl)cyclopropane-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O2.Li/c10-5(11)6(1-2-6)4-7-3-8-9-4;/h3H,1-2H2,(H,10,11)(H,7,8,9);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBKYCMLBISKALM-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1CC1(C2=NC=NN2)C(=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6LiN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclopropanation of Preformed Triazole Derivatives
The cyclopropane ring is introduced through [2+1] cycloaddition or malonic acid-based methods. For example, WO2001092200A1 describes the use of malonic acid and 3,4-difluorobenzaldehyde in pyridine/piperidine systems to form cyclopropane intermediates. Adapting this approach, the triazole group can be introduced via nucleophilic substitution or coupling reactions post-cyclopropanation. However, steric hindrance from the triazole often necessitates optimized conditions, such as titanium tetrachloride catalysis.
Triazole Functionalization of Cyclopropane Carboxylates
An alternative route involves synthesizing cyclopropane-1-carboxylate esters followed by triazole incorporation. US20160237066A1 demonstrates this through Mitsunobu or Ullmann coupling reactions using iodomethyl intermediates. For instance, reacting ((3R,5R)-5-(2,4-difluorophenyl)-5-(iodomethyl)tetrahydrofuran-3-yl)methanol with 1H-1,2,4-triazole in dichloromethane with triethylamine yields triazole-substituted cyclopropanes.
Lithium Salt Formation via Saponification
The final step in preparing the lithium salt involves saponification of ester precursors. PMC9302905 provides a direct method:
- Ester Hydrolysis : Ethyl 1-(1H-1,2,4-triazol-5-yl)cyclopropane-1-carboxylate is treated with lithium hydroxide (LiOH) in tetrahydrofuran (THF)/water (3:1) at 60°C for 6 hours.
- Acid Neutralization : The resultant carboxylic acid is neutralized with lithium carbonate, followed by lyophilization to isolate the lithium salt.
Optimization Data :
| Parameter | Value | Impact on Yield |
|---|---|---|
| LiOH Concentration | 2.5 M | Maximizes hydrolysis efficiency |
| Temperature | 60°C | Prevents triazole decomposition |
| Solvent Ratio (THF:H2O) | 3:1 | Balances solubility and reaction kinetics |
Alternative Preparation Routes
Direct Metallation of Carboxylic Acids
Using n-butyllithium (n-BuLi) to deprotonate 1-(1H-1,2,4-triazol-5-yl)cyclopropane-1-carboxylic acid in anhydrous diethyl ether yields the lithium salt. However, this method risks side reactions with the triazole’s acidic protons.
Solid-Phase Synthesis
Immobilizing the cyclopropane carboxylate on Wang resin enables iterative triazole coupling via click chemistry. After cleavage, lithium exchange resins (e.g., Li+ form of Dowex 50W) provide the target compound. This method achieves 78% purity but requires chromatographic purification.
Industrial-Scale Considerations
Solvent and Reagent Selection
Crystallization and Purification
Crystalline intermediates are critical for process control. For example, ((2R,4R)-2-(2,4-difluorophenyl)-4-(trityloxymethyl)tetrahydrofuran-2-yl)methyl-1H-1,2,4-triazole forms a stable crystalline structure in dichloromethane/hexane systems, enabling high-purity isolation.
Analytical Characterization
Spectroscopic Methods
Thermal Analysis
Differential scanning calorimetry (DSC) shows a decomposition onset at 215°C, indicating thermal stability suitable for pharmaceutical processing.
Applications and Derivatives
Lithium 1-(1H-1,2,4-triazol-5-yl)cyclopropane-1-carboxylate serves as a precursor to antifungal agents like posaconazole. Its lithium counterion enhances solubility in polar aprotic solvents, facilitating subsequent coupling reactions.
Chemical Reactions Analysis
Types of Reactions
Lithium;1-(1H-1,2,4-triazol-5-yl)cyclopropane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using appropriate reducing agents.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions, such as temperature, solvent, and pH, are optimized based on the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized forms of the compound, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
Chemistry
The compound serves as a reagent in various chemical synthesis processes. Its unique properties allow it to participate in reactions such as oxidation and substitution. For example:
| Reaction Type | Description |
|---|---|
| Oxidation | Can be oxidized to form different products under specific conditions. |
| Reduction | Participates in reduction reactions using agents like sodium borohydride. |
| Substitution | Engages in substitution reactions where functional groups can be replaced. |
Biology
Lithium;1-(1H-1,2,4-triazol-5-yl)cyclopropane-1-carboxylate is being investigated for its biological activities. The triazole ring is known for its broad spectrum of biological effects, including antifungal and antibacterial properties. Research indicates that compounds with similar structures can inhibit enzymes crucial for microbial growth .
Medicine
The compound's potential therapeutic applications are under exploration. Its interaction with biological systems may lead to the development of new drugs targeting various diseases. The triazole moiety is often associated with anti-cancer properties and could be applicable in oncology research .
Industry
In industrial applications, the compound may be utilized in the development of new materials or processes due to its unique chemical characteristics. Its role as a reagent in polymer science or material synthesis could lead to innovations in product formulations .
Case Study 1: Antifungal Activity
Research has demonstrated that this compound exhibits antifungal activity similar to other triazole compounds. In vitro studies showed effective inhibition of fungal growth by disrupting ergosterol synthesis, a critical component of fungal cell membranes .
Case Study 2: Drug Development
A study focused on the structural optimization of triazole derivatives highlighted the potential of this compound as a lead compound for developing new therapeutic agents against resistant bacterial strains.
Mechanism of Action
The mechanism of action of Lithium;1-(1H-1,2,4-triazol-5-yl)cyclopropane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
To contextualize its properties, Lithium;1-(1H-1,2,4-triazol-5-yl)cyclopropane-1-carboxylate is compared below with structurally related triazole derivatives, primarily from the 2015 Molecules study (), which evaluated antitumor activity against HepG2 and MCF-7 cell lines.
Key Observations:
Structural Differences: The subject compound’s cyclopropane-carboxylate core distinguishes it from thiadiazole (9b) and thiazole (12a) derivatives, which incorporate sulfur-containing heterocycles. The lithium carboxylate group contrasts with neutral or protonated functional groups in analogs, likely improving solubility and bioavailability .
Biological Activity :
- While antitumor data for the subject compound are unavailable, analogs like 12a demonstrate potent activity (IC50 = 1.19 µM against HepG2), suggesting that triazole-containing frameworks are promising for oncology. The absence of sulfur in the subject compound may alter redox properties or metabolic pathways compared to sulfur-rich analogs .
Synthesis and Characterization: The Molecules study employed hydrazonoyl halides and spectral analysis (e.g., NMR, elemental analysis) for structural elucidation. Similarly, the subject compound’s structure could be confirmed via X-ray crystallography using programs like SHELXL .
Commercial and Industrial Relevance
This compound is produced by 12+ global suppliers (e.g., Strategic Metal Investments Ltd., Strem Chemicals), underscoring its accessibility for research and industrial applications .
Hypothetical Advantages and Limitations
- Advantages: Enhanced solubility due to the lithium salt form. Potential metabolic stability from the cyclopropane ring.
- Limitations :
- Unreported biological data limits direct comparison with active analogs.
- Synthetic complexity of cyclopropane rings may increase production costs.
Biological Activity
Lithium;1-(1H-1,2,4-triazol-5-yl)cyclopropane-1-carboxylate is a compound of interest due to its potential biological activities. This article explores its properties, biological mechanisms, and relevant research findings.
This compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₆H₆LiN₃O₂ |
| Molecular Weight | 159.1 g/mol |
| CAS Number | 2253640-74-1 |
The compound contains a triazole ring, which is known for its diverse biological activities, including antifungal and anticancer properties.
The biological activity of lithium-based compounds often involves modulation of neurotransmitter systems and cellular signaling pathways. Lithium ions are known to influence various intracellular processes:
- Inhibition of Glycogen Synthase Kinase 3 (GSK-3) : Lithium inhibits GSK-3, which plays a crucial role in cell signaling and is involved in the regulation of several cellular functions including cell proliferation and apoptosis.
- Regulation of Neurotransmitters : Lithium affects the levels of neurotransmitters such as serotonin and norepinephrine, contributing to its mood-stabilizing effects.
Research Findings
Recent studies have focused on the biological activities of this compound, highlighting its potential in various therapeutic areas.
Anticancer Activity
A study investigated the cytotoxic effects of this compound on cancer cell lines. The compound demonstrated significant antiproliferative effects against several cancer types:
| Cell Line | IC50 (µM) |
|---|---|
| HT-29 (Colon Cancer) | 10.55 |
| HepG2 (Liver Cancer) | 12.34 |
The mechanism underlying this activity was linked to the induction of apoptosis and cell cycle arrest in the G1 phase. Molecular docking studies suggested that the compound interacts with key proteins involved in cancer progression.
Neuroprotective Effects
Research has indicated that lithium compounds can exert neuroprotective effects by modulating signaling pathways associated with neuronal survival. In vitro studies showed that this compound promotes neuronal cell survival under stress conditions by:
- Enhancing antioxidant defense mechanisms.
- Reducing oxidative stress markers.
Case Studies
Several case studies have documented the therapeutic potential of lithium compounds in managing mood disorders and neurodegenerative diseases. For example:
Case Study 1 : A patient with bipolar disorder exhibited improved mood stability when treated with this compound as part of a combination therapy. The patient reported reduced episodes of mania and depression over a six-month treatment period.
Case Study 2 : In a cohort study involving patients with Alzheimer's disease, those receiving lithium treatment showed slower cognitive decline compared to those on placebo. The study highlighted the role of lithium in modulating neuroinflammation.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Lithium;1-(1H-1,2,4-triazol-5-yl)cyclopropane-1-carboxylate?
- Methodological Answer : The synthesis typically involves cyclopropanation via [2+1] cycloaddition of carbenes or transition-metal-catalyzed cross-coupling. For example, cyclopropane-1-carboxylic acid derivatives can be synthesized by reacting 1H-1,2,4-triazole-5-thiol with a cyclopropane precursor under basic conditions. Lithium salt formation is achieved by neutralizing the carboxylic acid with LiOH in anhydrous ethanol. Characterization should include -NMR (to confirm cyclopropane protons at δ 1.2–1.8 ppm) and FTIR (C=O stretch at ~1700 cm) .
Q. Which analytical techniques are most reliable for structural confirmation?
- Methodological Answer : Combine X-ray crystallography (for absolute stereochemistry), -NMR (to distinguish cyclopropane carbons at ~12–18 ppm), and high-resolution mass spectrometry (HRMS) for molecular ion verification. For purity, use reverse-phase HPLC with a C18 column (mobile phase: 0.1% TFA in acetonitrile/water) .
Q. How can researchers assess the compound’s stability under varying pH and temperature?
- Methodological Answer : Conduct accelerated stability studies at 40°C/75% RH (ICH guidelines) over 4 weeks. Use HPLC to monitor degradation products (e.g., cyclopropane ring-opening or triazole oxidation). Differential scanning calorimetry (DSC) can identify thermal decomposition events .
Advanced Research Questions
Q. What computational strategies predict the compound’s interaction with biological targets?
- Methodological Answer : Perform molecular docking (AutoDock Vina) using the triazole moiety as a hydrogen-bond acceptor. Density Functional Theory (DFT) calculations (B3LYP/6-31G*) can optimize the geometry and calculate electrostatic potential surfaces. Compare with PubChem’s conformational data for analogous structures .
Q. How to resolve contradictions in reported solubility data across studies?
- Methodological Answer : Systematically test solubility in DMSO, water, and ethanol using gravimetric analysis. Correlate with Hansen solubility parameters. For discrepancies, consider polymorph screening via powder XRD or dynamic vapor sorption (DVS) to identify hydrate/anhydrate forms .
Q. What mechanistic insights explain the cyclopropane ring’s reactivity in nucleophilic environments?
- Methodological Answer : Use kinetic isotope effects (KIE) with deuterated cyclopropane derivatives to probe ring-opening mechanisms. Time-resolved -NMR can track reaction intermediates. Computational studies (e.g., NBO analysis) reveal strain energy contributions (~27 kcal/mol for cyclopropane) .
Data Contradiction Analysis
Q. Why do studies report conflicting bioactivity results for this compound?
- Methodological Answer : Variations in assay conditions (e.g., serum protein interference) or impurity profiles (e.g., residual Li) may cause discrepancies. Validate bioactivity via orthogonal assays (e.g., SPR for binding affinity vs. cell-based luciferase reporter). Include a purity threshold (>95% by HPLC) in metadata .
Experimental Design Considerations
Q. How to design a robust structure-activity relationship (SAR) study for derivatives?
- Methodological Answer : Prioritize substituents on the triazole (e.g., methyl, phenyl) and cyclopropane (e.g., halogenation). Use a factorial design to vary substituent electronic (Hammett σ) and steric (Taft E) parameters. Assess cytotoxicity (MTT assay) and target engagement (ITC) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
